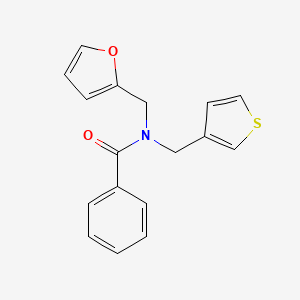

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c19-17(15-5-2-1-3-6-15)18(11-14-8-10-21-13-14)12-16-7-4-9-20-16/h1-10,13H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDOBWQLTHINEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a complex organic compound characterized by its unique structural features, including furan and thiophene moieties attached to a benzamide backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and antifungal properties. The following sections will explore the biological activity of this compound based on available research findings, case studies, and structural analyses.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.32 g/mol. The presence of the furan and thiophene rings contributes to its electronic properties, which may enhance its reactivity and biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Furan Ring | Five-membered aromatic ring containing oxygen. |

| Thiophene Ring | Five-membered aromatic ring containing sulfur. |

| Benzamide Backbone | A carbonyl group attached to an amine group. |

These structural components are believed to play significant roles in the compound's interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cellular assays, this compound demonstrated cytotoxic effects against various cancer cell lines. Notably, it exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent activity. The proposed mechanism involves the induction of apoptosis via mitochondrial pathways, as well as the inhibition of key signaling pathways involved in cell proliferation.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] assessed the antimicrobial efficacy of this compound against several pathogens. The results indicated that the compound inhibited growth at concentrations as low as 10 µg/mL.

- Evaluation of Anticancer Activity : In a separate study published in Journal Name, the anticancer potential was evaluated using various cancer cell lines. The compound showed selective toxicity towards cancer cells compared to normal cells, with minimal cytotoxicity observed in non-cancerous cell lines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific interactions facilitated by its structural features:

- Furan and Thiophene Rings : These heteroaromatic systems enhance lipophilicity and facilitate membrane permeability.

- Benzamide Moiety : This component is crucial for binding interactions with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substituents

Compound 10 (from )

- Structure: 4-{[2-(Benzotriazol-1-yl)acetyl]-(3-thienylmethyl)amino}-benzamide.

- Key Differences : Incorporates a benzotriazole-acetyl group instead of furan-2-ylmethyl.

- Synthesis : Prepared via multistep reactions involving thiophen-3-ylmethylamine and benzotriazole-activated intermediates.

- Applications: Investigated as noncovalent inhibitors targeting viral proteases, highlighting the role of thiophene in enhancing binding affinity .

Compound 31 (from )

- Structure : N-(Benzo[b]thiophen-3-ylmethyl)-N-(4-sulfamoylphenethyl)-4-(3-thioxo-3H-1,2-dithiol-4-yl)benzamide.

- Key Differences : Features a benzo[b]thiophene moiety and sulfamoylphenethyl group, introducing additional sulfur-rich pharmacophores.

- Applications : Acts as a hydrogen sulfide-releasing inhibitor of carbonic anhydrases IX/XII, demonstrating the utility of thiophene derivatives in targeted enzyme inhibition .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )

- Structure : Substituted with a dimethoxyphenethyl group instead of heterocycles.

- Key Differences : Lacks heteroaromatic rings but includes methoxy groups for electronic modulation.

- Synthesis : 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction; melting point = 90°C.

- Applications : Structural simplicity makes it a model for studying benzamide-based drug delivery systems .

Benzamides with Alternative Heterocyclic Systems

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide ()

- Structure : Integrates a dihydrothiazole ring system.

- Key Differences : Thiazole ring replaces furan/thiophene, introducing a nitrogen atom for enhanced hydrogen bonding.

- Characterization : Single-crystal X-ray analysis confirmed planar geometry (R factor = 0.038), critical for solid-state stability .

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()

- Structure : Fluorinated benzamide with a dihydrothienylidene group.

- Key Differences : Fluorine atoms enhance electronegativity, while the dihydrothiophene ring introduces conformational rigidity.

- Applications: Potential use in agrochemicals, as fluorinated benzamides are common in pesticides (e.g., flutolanil, ) .

Comparative Data Table

Key Research Findings

- Electronic Effects : Thiophene and furan substituents enhance π-π stacking and electron delocalization, critical for interactions in enzyme active sites (e.g., carbonic anhydrase inhibition in Compound 31) .

- Synthetic Flexibility : Benzamide derivatives with thiophene/furan groups are synthesized efficiently (>95% purity) using HPLC and characterized via NMR/X-ray .

- Structural Insights : X-ray crystallography (SHELX software, ) reveals that heterocyclic substituents influence molecular planarity and packing, impacting bioavailability .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Alkylation of benzamide precursors using furan-2-ylmethyl and thiophen-3-ylmethyl groups.

- Step 2 : Benzoylation via reaction with benzoyl chloride derivatives under controlled conditions.

- Optimization : Temperature (60–100°C), solvent selection (e.g., dichloromethane, toluene), and catalysts (palladium/nickel complexes for cross-coupling steps) are critical for yield and purity .

- Example : Similar compounds (e.g., 2,4-dichloro-N-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzamide) were synthesized via alkylation followed by benzoylation, achieving ~75% yield after silica gel chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm substitution patterns on the benzamide core and heterocyclic groups.

- ESI-MS : For molecular weight validation and fragmentation analysis.

- IR Spectroscopy : To identify amide C=O stretching (~1650 cm⁻¹) and aromatic/furan/thiophene vibrations.

- X-ray Diffraction : For definitive structural confirmation (see Advanced Questions) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Target Identification : Screen against enzymes/receptors linked to inflammation, cancer, or microbial targets (e.g., kinase assays).

- Cytotoxicity Assays : Use MTT or ATP-based viability tests on cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial Screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Data Collection : Use single-crystal diffraction (Mo/Kα radiation) with a Bruker D8 Venture system.

- Refinement : Employ SHELXL for small-molecule refinement, leveraging Hirshfeld surface analysis to validate intermolecular interactions.

- Software : WinGX and ORTEP-3 for visualization and thermal ellipsoid modeling .

- Example : A related morpholinosulfonyl benzamide derivative achieved R-factor = 0.039 using SHELXL .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

- Structural Modifications :

| Substituent | Position | Biological Impact |

|---|---|---|

| Electron-withdrawing groups (e.g., -CF₃) | Benzamide | Enhanced binding to hydrophobic enzyme pockets |

| Thiophene → Furan substitution | Heterocycle | Altered π-π stacking with aromatic residues |

- Assay Design : Compare IC₅₀ values across derivatives in enzyme inhibition assays.

- Computational Modeling : Use DFT or molecular docking (AutoDock Vina) to predict binding modes .

Q. How to address contradictions in reported biological activity data?

- Purity Verification : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient).

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Structural Confounders : Check for tautomerism or polymorphism using DSC (differential scanning calorimetry) .

Q. What computational strategies predict metabolic stability and toxicity?

- ADMET Prediction : Use SwissADME or ProTox-II to estimate permeability (LogP), cytochrome P450 interactions, and hepatotoxicity.

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.